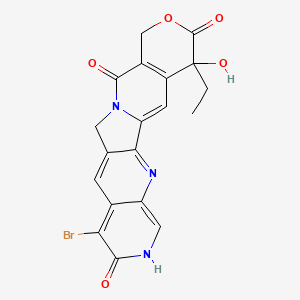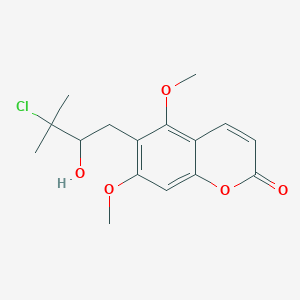
D,L-Carbidopa Methyl Ester N-Cyclohexylidene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D,L-Carbidopa Metil Éster N-Ciclohexilideno: es un compuesto químico con la fórmula molecular C17H24N2O4 y un peso molecular de 320.384 g/mol . Es un derivado de la carbidopa, que se utiliza comúnmente en el tratamiento de la enfermedad de Parkinson. El compuesto se caracteriza por la presencia de un grupo ciclohexilideno unido al átomo de nitrógeno del éster metílico de la carbidopa.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de D,L-Carbidopa Metil Éster N-Ciclohexilideno implica la reacción del éster metílico de la carbidopa con ciclohexanona en presencia de un catalizador adecuado. La reacción típicamente ocurre bajo condiciones suaves, con la temperatura mantenida a temperatura ambiente para evitar la descomposición del producto .
Métodos de Producción Industrial: La producción industrial de D,L-Carbidopa Metil Éster N-Ciclohexilideno sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la consistencia y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: D,L-Carbidopa Metil Éster N-Ciclohexilideno puede sufrir reacciones de oxidación, llevando a la formación de varios derivados oxidados.
Reducción: El compuesto puede ser reducido para producir diferentes formas reducidas, dependiendo del agente reductor utilizado.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio y hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes o nucleófilos en condiciones suaves.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de D,L-Carbidopa Metil Éster N-Ciclohexilideno .
Aplicaciones Científicas De Investigación
Química: En química, D,L-Carbidopa Metil Éster N-Ciclohexilideno se utiliza como un estándar de referencia y reactivo analítico. Se utiliza en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas .
Biología: En la investigación biológica, el compuesto se utiliza para estudiar las vías bioquímicas que involucran la carbidopa y sus derivados. Sirve como una herramienta para investigar el metabolismo y la farmacocinética de los compuestos relacionados con la carbidopa .
Medicina: En medicina, D,L-Carbidopa Metil Éster N-Ciclohexilideno se utiliza en el desarrollo de nuevos agentes terapéuticos para el tratamiento de trastornos neurológicos, particularmente la enfermedad de Parkinson. También se utiliza en estudios preclínicos para evaluar la eficacia y seguridad de los derivados de la carbidopa .
Industria: En el sector industrial, el compuesto se utiliza en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos .
Mecanismo De Acción
El mecanismo de acción de D,L-Carbidopa Metil Éster N-Ciclohexilideno implica su interacción con la enzima L-aminoácido aromático descarboxilasa (AADC). El compuesto inhibe la actividad de la AADC, evitando así la conversión de L-DOPA a dopamina en los tejidos periféricos. Esto aumenta la disponibilidad de L-DOPA en el sistema nervioso central, donde puede convertirse en dopamina, aliviando los síntomas de la enfermedad de Parkinson .
Comparación Con Compuestos Similares
Compuestos Similares:
Carbidopa: Un precursor directo de D,L-Carbidopa Metil Éster N-Ciclohexilideno, utilizado en combinación con L-DOPA para el tratamiento de la enfermedad de Parkinson.
Benserazida: Otro inhibidor de la AADC utilizado en el tratamiento de la enfermedad de Parkinson.
Metildopa: Un agente antihipertensivo que también inhibe la AADC.
Singularidad: D,L-Carbidopa Metil Éster N-Ciclohexilideno es único debido a sus modificaciones estructurales específicas, que mejoran su estabilidad y biodisponibilidad en comparación con otros derivados de la carbidopa. La presencia del grupo ciclohexilideno proporciona una barrera estérica adicional, reduciendo la velocidad de degradación metabólica .
Propiedades
IUPAC Name |
methyl 2-(2-cyclohexylidenehydrazinyl)-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRIWCNLNENAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)

![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)



![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

